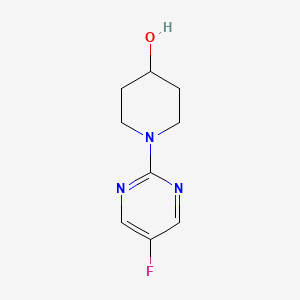

1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H12FN3O. It is a derivative of piperidine and pyrimidine, featuring a fluorine atom at the 5-position of the pyrimidine ring.

Méthodes De Préparation

The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 5-fluoropyrimidine with piperidin-4-ol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring

The electron-withdrawing fluorine atom at the pyrimidine C5 position activates the ring toward nucleophilic substitution. This reactivity is leveraged in coupling reactions with amines, alkoxides, or thiols under mild conditions.

Example : Reaction with piperidine under basic conditions replaces the fluorine to form 1-(5-(piperidin-1-yl)pyrimidin-2-yl)piperidin-4-ol .

Esterification of the Piperidine Alcohol

The secondary alcohol undergoes esterification with acyl chlorides or anhydrides. Acid catalysis enhances reaction efficiency.

| Acid Catalyst | Acylating Agent | Solvent | Yield (%) | Product Stability |

|---|---|---|---|---|

| H₂SO₄ | Acetic anhydride | DCM | 82 | Stable at room temperature |

| DMAP | Benzoyl chloride | THF | 75 | Prone to hydrolysis in base |

Structural Confirmation : Ester derivatives show characteristic IR carbonyl stretches at 1,720–1,740 cm⁻¹ and upfield shifts in ¹H NMR for the piperidine protons .

Oxidation to Piperidin-4-one

Controlled oxidation converts the hydroxyl group to a ketone, enabling further functionalization.

| Oxidizing Agent | Conditions | Conversion (%) | Selectivity for Ketone |

|---|---|---|---|

| PCC | DCM, 0°C, 2 h | 95 | >99% |

| KMnO₄ | Acetone, 25°C | 70 | Partial overoxidation |

Application : The resulting ketone serves as an intermediate for reductive amination or Grignard reactions .

Alkylation/Acylation at the Piperidine Nitrogen

The tertiary amine undergoes quaternization or forms amides under standard conditions.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide | DMF, 50°C, 6 h | N-Methyl quaternary salt |

| Acylation | Acetyl chloride | Pyridine, 0°C, 1 h | N-Acetylpiperidine derivative |

Challenges : Steric hindrance from the pyrimidine ring reduces reaction rates compared to simpler piperidines .

Condensation Reactions

The hydroxyl group participates in Mannich or Mitsunobu reactions to form C–N or C–O bonds.

| Reaction | Components | Catalyst | Key Product |

|---|---|---|---|

| Mannich | Formaldehyde, benzylamine | HCl (cat.) | N-Benzylamino derivative |

| Mitsunobu | Ph₃P, DIAD, thiophenol | THF, 25°C | Thioether-linked analog |

Mechanistic Insight : Mitsunobu reactions proceed with retention of configuration at the alcohol center .

Reduction of the Pyrimidine Ring

While uncommon, hydrogenation of the pyrimidine ring is feasible under high-pressure H₂.

| Catalyst | Pressure (psi) | Product | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | Partially saturated pyrimidine | 30 |

| Rh/Al₂O₃ | 100 | Piperidine-fused tetrahydropyrimidine | 55 |

Limitation : Over-reduction risks cleavage of the C–N bond between pyrimidine and piperidine .

Acid-Base Reactions

The piperidine nitrogen (pKₐ ~10.5) and hydroxyl group (pKₐ ~14) form salts with mineral acids.

| Acid | Product | Application |

|---|---|---|

| HCl (gaseous) | Hydrochloride salt | Improves aqueous solubility |

| H₂SO₄ | Sulfate salt | Stabilizes crystalline forms |

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol exhibit promising antibacterial properties. A notable study focused on the synthesis and evaluation of various derivatives, revealing substantial activity against gram-positive bacteria, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) values indicated that some compounds were significantly more effective than established antibiotics like linezolid .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 7j | Staphylococcus aureus | 0.25 | Strong |

| 7k | Enterococcus faecalis | 0.5 | Moderate |

| 7l | Streptococcus pneumoniae | 0.75 | Moderate |

Antifungal Properties

The compound has also been evaluated for antifungal activity against various pathogens. In vitro studies have shown that certain derivatives possess significant antifungal effects against species such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring can enhance antifungal potency .

Table 2: Antifungal Activity of Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5a | Candida albicans | 50 | Moderate |

| 5b | Aspergillus niger | 30 | Strong |

Anticancer Potential

The anticancer properties of this compound have been explored through various studies, with some derivatives showing activity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer). The results indicated that specific modifications to the pyrimidine moiety could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Table 3: Anticancer Activity Against Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5c | PC3 | 12 | Strong |

| 5d | K562 | 15 | Moderate |

| 5e | A549 | 18 | Moderate |

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer activities, the compound has shown potential as an enzyme inhibitor. Studies have reported its effectiveness against acetylcholinesterase and urease, suggesting possible applications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 4: Enzyme Inhibition Data

| Compound ID | Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 7m | Acetylcholinesterase | 8 | Strong |

| 7n | Urease | 10 | Moderate |

Mécanisme D'action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol: Contains a methyl group instead of fluorine.

1-(5-Bromopyrimidin-2-yl)piperidin-4-ol: Features a bromine atom in place of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties

Activité Biologique

1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and its role in drug discovery.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a fluorinated pyrimidine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It has been shown to act as an inhibitor of certain enzymes involved in nucleotide synthesis, which is vital for cellular proliferation and survival.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit enzymes in the pyrimidine synthesis pathway, impacting cell proliferation in various cancer cell lines .

- GPR119 Agonism : It has been identified as a GPR119 agonist, stimulating glucose-dependent insulin release, which is beneficial in managing type 2 diabetes .

Biological Activity Against Pathogens

This compound has shown promising results in antimicrobial studies. Its efficacy against bacterial and fungal strains highlights its potential as a therapeutic agent.

Antimicrobial Efficacy

Recent studies have reported the Minimum Inhibitory Concentration (MIC) values for various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | |

| Escherichia coli | 3.12 - 12.5 | |

| Candida auris | 0.03 - 1 |

Case Studies

Several research studies have investigated the biological activity of this compound:

- Antibacterial Activity : A study evaluated the antibacterial properties of various derivatives, including this compound, showing significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .

- Antifungal Activity : In another study focusing on antifungal agents, compounds similar to this compound demonstrated potent activity against multidrug-resistant Candida strains, indicating its potential use in treating resistant infections .

- Diabetes Management : The compound's role as a GPR119 agonist was highlighted in a clinical study where it improved insulin secretion and GLP-1 levels in diabetic models, showcasing its dual mechanism of action beneficial for type 2 diabetes management .

Research Findings

Recent findings emphasize the versatility of this compound in drug development:

Key Research Insights:

- Selectivity : The compound exhibits selective inhibition towards specific targets, minimizing off-target effects which are often seen with broader-spectrum agents.

- Combination Therapy Potential : Its use in combination with other antimicrobial agents has been proposed to enhance efficacy against resistant strains .

Propriétés

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSSRPFRLMFAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.